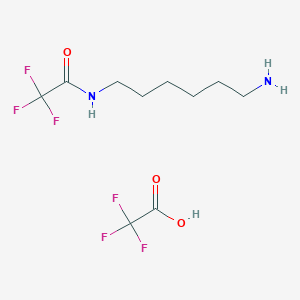
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid is a compound known for its unique chemical properties and applications in various scientific fields. This compound is often used as a cross-linking reagent due to its ability to react with amine-reactive and thiol groups .
Mecanismo De Acción
Target of Action
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid primarily targets proteins, peptides, or other molecules containing free thiol groups . It is a cross-linking reagent that can react with an amine-reactive group and a thiol group .
Mode of Action
The compound this compound interacts with its targets by forming covalent bonds. It reacts with an amine-reactive group and a thiol group, thereby creating a cross-link .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with free thiol groups. The compound’s ability to cross-link these proteins can lead to changes in protein structure and function .
Pharmacokinetics
It is known that the compound is soluble in dmso, dmf, or water , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By cross-linking proteins, the compound can alter protein conformation and potentially affect protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at -20°C and protected from light, especially when in solution . These conditions can help maintain the compound’s stability and ensure its effective action.
Métodos De Preparación
The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 6-aminohexylamine with 2,2,2-trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the labeling of proteins and peptides, facilitating the study of biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparación Con Compuestos Similares
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid can be compared with other similar compounds such as N-(6-aminohexyl)maleimide, trifluoroacetic acid salt. While both compounds are used as cross-linking reagents, this compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- N-(6-aminohexyl)maleimide, trifluoroacetic acid salt
- N-(6-aminohexyl)succinimide, trifluoroacetic acid salt
These compounds share some functional similarities but differ in their specific chemical structures and applications.
Propiedades
IUPAC Name |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHCTCQQZPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2695259.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)


![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
